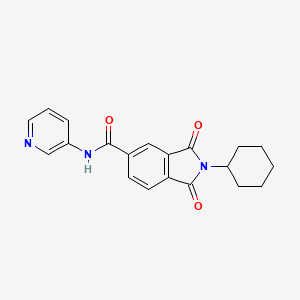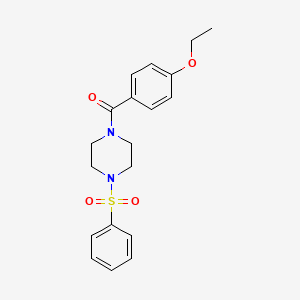![molecular formula C17H15FN2O3 B5785203 N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide, also known as "FENAC," is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC is a small molecule that can be synthesized using various methods and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
FENAC's mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes. FENAC has been shown to bind to the voltage-gated potassium channel and inhibit its activity. FENAC has also been shown to interact with the proteasome, leading to the inhibition of protein degradation.
Biochemical and Physiological Effects:
FENAC has been shown to have various biochemical and physiological effects. FENAC has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. FENAC has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. FENAC has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
FENAC has several advantages for lab experiments, including its small size, ease of synthesis, and unique biochemical and physiological effects. However, FENAC also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for FENAC research, including the development of FENAC derivatives with improved efficacy and reduced toxicity. FENAC could also be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields, including cancer research and neuroprotection.
Conclusion:
In conclusion, FENAC is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC can be synthesized using various methods and has been shown to have unique biochemical and physiological effects. FENAC has been used in various scientific research applications, including as a fluorescent probe and an inhibitor of the proteasome. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields.
Synthesis Methods
FENAC can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 2-(4-fluorophenyl)ethylamine to form an imine intermediate. This intermediate can then be reduced using sodium borohydride to produce FENAC. Other methods involve the use of acryloyl chloride and 4-nitrophenylhydrazine.
Scientific Research Applications
FENAC has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, a modulator of the voltage-gated potassium channel, and an inhibitor of the proteasome. FENAC has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-15-6-1-14(2-7-15)11-12-19-17(21)10-5-13-3-8-16(9-4-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDCVGSETYLZIM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)


![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)
